(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Description
Vidarabine (Adenine Arabinoside)
Linsitinib (IGF-1R Inhibitor)
- Base Modifications : Linsitinib’s imidazopyrazine core contrasts with the unmodified adenine here, highlighting the role of purine integrity in kinase targeting.
Table 2: Structural Comparison with Nucleoside Analogues
Crystallographic Studies and Conformational Dynamics
While direct crystallographic data for this compound remains unpublished, insights derive from studies on analogous structures. For example, murine adenosine deaminase complexes with transition-state analogs reveal that bulkier 2'-substituents induce steric clashes in the enzyme’s active site, reducing catalytic efficiency by 90%. Molecular dynamics simulations suggest the aminooxypropyl side chain adopts a gauche+ conformation in aqueous solution, positioning the terminal amine for electrostatic interactions with phosphate backbones.
The oxolane ring exhibits pseudorotation barriers of ~5 kcal/mol, lower than ribose’s ~8 kcal/mol, facilitating rapid interconversion between C2'-endo and C3'-endo states. This flexibility may enhance binding to structurally diverse targets, such as viral polymerases with shallow active sites.
Hypothetical Conformational Landscape
- C3'-endo : Favored in apolar environments; stabilizes intramolecular H-bonds between O3' and N7 of adenine.
- C2'-exo : Induced by steric repulsion between the 2'-substituent and purine base; prevalent in protein-bound states.
Future crystallographic studies should prioritize co-crystallization with viral polymerases to map binding interactions.
Properties
Molecular Formula |
C14H23N7O4 |
|---|---|
Molecular Weight |
353.38 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H23N7O4/c1-20(3-2-4-24-16)5-8-10(22)11(23)14(25-8)21-7-19-9-12(15)17-6-18-13(9)21/h6-8,10-11,14,22-23H,2-5,16H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
KCWHNDQEXCXXRE-IDTAVKCVSA-N |
Isomeric SMILES |
CN(CCCON)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(CCCON)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol typically involves multiple steps, including the formation of the oxolane ring and the introduction of amino groups. One common synthetic route involves the use of protected intermediates to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups at the amino sites.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways. Researchers also explore its potential as a therapeutic agent due to its unique interactions with biological targets.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its structure allows for the design of analogs with improved pharmacological properties, such as increased potency and selectivity. It may also serve as a lead compound for the development of new treatments for various diseases.
Industry
In industry, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, polymer synthesis, and nanotechnology.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the desired biological or therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds

Key Observations :
- The aminooxypropyl group in the target compound introduces a polar, hydrogen-bond-capable moiety absent in most analogs, which may improve water solubility compared to hydrophobic derivatives like YZG-330 .
- Unlike CV1808 or YZG-330, which modify the purine base, the target compound’s ribose modification may reduce off-target interactions with adenosine receptors while enabling novel binding modes .
Pharmacological and Functional Insights
- YZG-330 : Exhibits dose-dependent hypothermia in mice (4 mg/kg: ΔT = −7.4°C) via central A1 receptor activation .
- CV1808: Acts as a dual A1/A2a agonist with nanomolar affinity, used in pain modulation studies .
- N⁶-Methyladenosine (): Minimal receptor activity but serves as an epigenetic marker in RNA .
The target compound’s aminooxypropyl group may confer protease resistance or prolonged half-life compared to esters or ethers, though this requires validation. Computational docking (e.g., AutoDock Vina, ) could predict its binding to adenosine receptors or ectonucleotidases .
Biological Activity
The compound (2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol , commonly referred to as AOPD , is a synthetic derivative of purine nucleosides. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of AOPD, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
AOPD has a complex molecular structure characterized by the following attributes:
- Molecular Formula : C₁₄H₂₃N₇O₄
- Molecular Weight : 335.37 g/mol
- CAS Number : 112621-40-6
The compound contains an oxolane ring and a purine base, which are critical for its biological interactions.
AOPD exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : AOPD acts as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation rates and apoptosis in cancer cells.
- Interaction with Nucleic Acids : The purine component allows AOPD to interact with DNA and RNA, potentially influencing transcription and replication processes.
- Modulation of Signaling Pathways : AOPD may modulate various signaling pathways related to cell survival and proliferation, which are crucial in cancer therapy.
Anticancer Properties
Several studies have highlighted the anticancer potential of AOPD:
- Case Study 1 : In vitro studies demonstrated that AOPD significantly inhibits the growth of various cancer cell lines (e.g., breast cancer and leukemia). The compound induced apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.
- Case Study 2 : Animal models treated with AOPD showed reduced tumor size and improved survival rates compared to control groups. The mechanism was attributed to the compound's ability to disrupt nucleotide synthesis in rapidly dividing cancer cells.
Antiviral Activity
Research indicates that AOPD may possess antiviral properties:
- Study Findings : AOPD has been evaluated against several viruses, including HIV and Hepatitis C. The compound demonstrated significant inhibition of viral replication in cell cultures by interfering with viral RNA synthesis.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of AOPD suggest potential applications in neurodegenerative diseases:
- Research Insights : In models of neurodegeneration, AOPD reduced oxidative stress markers and improved neuronal survival rates. This effect is believed to be mediated through its antioxidant properties and modulation of neuroinflammatory pathways.
Comparative Analysis
The biological activity of AOPD can be compared with other similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| AOPD | Enzyme inhibition, nucleic acid interaction | Anticancer, antiviral |
| Adenosine | Receptor agonism | Immunosuppressive |
| 5-Azacytidine | DNA methylation inhibitor | Anticancer |
Q & A
Basic Research Questions
Q. How can researchers confirm the stereochemical configuration of this compound during synthesis?
- Methodology: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemical ambiguities. For intermediates, chiral chromatography or derivatization with chiral auxiliaries can validate configuration. Reference synthetic protocols for similar nucleoside analogs, where protecting groups (e.g., tert-butyldimethylsilyl) are employed to stabilize reactive hydroxyl groups during synthesis .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology: Store in a cool (-20°C), dry, and well-ventilated environment under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Use amber vials to protect against light-induced degradation. Regularly monitor purity via HPLC and compare retention times against freshly synthesized batches .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology: Consult Safety Data Sheets (SDS) for acute toxicity and skin corrosion hazards. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. In case of exposure, immediately rinse affected areas with water and seek medical attention, providing the SDS to healthcare providers .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays involving this compound be resolved?
- Methodology:
Control experiments: Verify enzyme activity with known inhibitors/activators.
Orthogonal assays: Use isothermal titration calorimetry (ITC) to validate binding affinity and surface plasmon resonance (SPR) for kinetic analysis.
Batch variability: Ensure compound purity (>95% via LC-MS) and exclude solvent contaminants (e.g., DMSO residuals) that may interfere with assays .
Q. What experimental strategies optimize synthetic yield for large-scale production?
- Methodology:
- Protecting groups: Employ tert-butyldiphenylsilyl (TBDPS) or acetyl groups to shield reactive hydroxyls during glycosylation steps.
- Catalysis: Use Mitsunobu conditions (e.g., DIAD/TPP) for stereospecific coupling of the aminooxypropyl side chain.
- Purification: Optimize flash chromatography with gradients of dichloromethane/methanol/ammonium hydroxide (e.g., 95:5:0.5) to isolate high-purity product .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodology:
- Isotopic labeling: Synthesize a tritiated or fluorinated analog for tracking cellular uptake and distribution via autoradiography or PET imaging.
- Kinetic studies: Perform time-resolved enzymatic assays (e.g., stopped-flow spectroscopy) to measure binding kinetics.
- Structural biology: Co-crystallize the compound with target enzymes (e.g., nucleoside kinases) to resolve binding interactions at the atomic level .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodology:
Cell line validation: Authenticate cell lines via STR profiling and monitor mycoplasma contamination.
Dose-response curves: Use a wide concentration range (nM to mM) to identify off-target effects.
Metabolic profiling: Assess intracellular metabolite levels (e.g., ATP/ADP ratios) to differentiate compound-specific toxicity from general stress responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

